molecular formula C13H16N2 B11784856 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole

3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole

Cat. No.: B11784856
M. Wt: 200.28 g/mol
InChI Key: GANHRPHZIHXAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, an isopropyl group at position 3, a methyl group at position 1, and a phenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole . The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free reactions and green chemistry approaches are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups .

Mechanism of Action

The mechanism of action of 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isopropyl-1-methyl-5-phenyl-1H-pyrazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-methyl-5-phenyl-3-propan-2-ylpyrazole

InChI

InChI=1S/C13H16N2/c1-10(2)12-9-13(15(3)14-12)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

GANHRPHZIHXAOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.